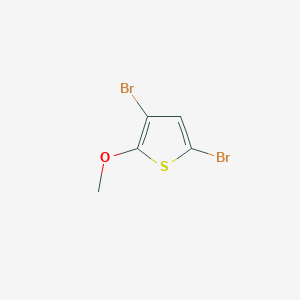

3,5-Dibrom-2-methoxythiophen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dibromo-2-methoxythiophene is a halogenated thiophene derivative. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methoxy group in 3,5-Dibromo-2-methoxythiophene imparts unique electronic and chemical properties, making it a valuable compound in various fields of research and industry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,5-Dibromo-2-methoxythiophene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions such as the Suzuki-Miyaura reaction, allows for the creation of diverse derivatives. These derivatives can be tailored for specific applications in pharmaceuticals and materials science .

Key Reactions:

- Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles like sodium methoxide.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl groups, facilitating the synthesis of complex thiophene-based compounds .

Material Science

In material science, 3,5-Dibromo-2-methoxythiophene is explored for its potential in creating novel materials. It is particularly valuable in the development of conducting polymers and organic semiconductors, which are essential for advanced electronic devices. The compound's unique electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs)【1】【4】.

Applications in Material Science:

- Organic Electronics: Used as a key component in organic semiconductors for flexible electronic devices.

- Polymer Formulations: Incorporated into polymers to enhance thermal stability and electrical conductivity【4】.

Pharmaceutical Development

The compound has been investigated for its potential use in drug development. Its derivatives have shown promising biological activities, including antimicrobial and antioxidant properties. This has led to its exploration as a precursor for synthesizing new therapeutic agents targeting various diseases【1】【6】.

Biological Activities:

- Antimicrobial Properties: Some derivatives exhibit significant antibacterial activity against various pathogens.

- Antioxidant Activity: Studies have shown that certain derivatives can effectively scavenge free radicals, reducing oxidative stress【5】【6】.

Agricultural Chemistry

In agricultural chemistry, 3,5-Dibromo-2-methoxythiophene is utilized in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that enhance crop protection while minimizing environmental impact【1】【4】.

Analytical Chemistry

The compound is also employed as a standard in various analytical techniques. Its unique properties allow for accurate quantification of related compounds in complex mixtures, aiding researchers in biochemical analysis【1】【4】.

Case Studies and Research Findings

Numerous studies have highlighted the applications and effectiveness of 3,5-Dibromo-2-methoxythiophene across different fields:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Derivatives showed significant inhibition against bacterial strains with effective concentration levels noted. |

| Study B | Antioxidant Efficacy | Compounds demonstrated high DPPH scavenging activity, indicating strong antioxidant potential. |

| Study C | Material Development | Investigated the use of thiophene derivatives in creating conductive polymers with enhanced properties for electronic applications. |

Wirkmechanismus

Target of Action

Thiophene derivatives are known for their versatile pharmacological activities .

Mode of Action

It’s known that thiophene derivatives can undergo a suzuki cross-coupling reaction, which is a convenient method for c–c bond formations in organic molecules . This reaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The suzuki reaction, which thiophene derivatives can undergo, may influence various biochemical pathways .

Result of Action

Some thiophene derivatives have shown excellent antioxidant activity, promising antibacterial activity, and potential antiurease activity . These activities suggest that 3,5-Dibromo-2-methoxythiophene could have similar effects.

Biochemische Analyse

Biochemical Properties

Thiophene derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxythiophene can be synthesized through the bromination of 2-methoxythiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of 3,5-Dibromo-2-methoxythiophene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-2-methoxythiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Various aryl or alkyl-substituted thiophenes.

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Vergleich Mit ähnlichen Verbindungen

2,5-Dibromo-3-methylthiophene: Similar in structure but with a methyl group instead of a methoxy group.

2-Bromo-3-methoxythiophene: Contains only one bromine atom and a methoxy group.

2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl group, used in organic electronics.

Uniqueness: 3,5-Dibromo-2-methoxythiophene is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conducting polymers and other advanced materials .

Biologische Aktivität

3,5-Dibromo-2-methoxythiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, including its antimicrobial, antioxidant, and other therapeutic potentials.

Chemical Structure and Properties

3,5-Dibromo-2-methoxythiophene features a thiophene ring substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 3,5-Dibromo-2-methoxythiophene exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating promising results:

- Study Findings : In vitro assays have shown that compounds similar to 3,5-Dibromo-2-methoxythiophene possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene have been reported to inhibit bacterial growth effectively, suggesting that the presence of bromine enhances this activity .

Antioxidant Activity

The antioxidant potential of 3,5-Dibromo-2-methoxythiophene has also been explored:

- Mechanism : Thiophene derivatives are known to scavenge free radicals, which can mitigate oxidative stress in biological systems. Studies have quantified the antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where certain derivatives exhibited up to 86% scavenging activity .

The biological activity of thiophene derivatives like 3,5-Dibromo-2-methoxythiophene can be attributed to several mechanisms:

- Enzyme Interaction : These compounds may interact with various enzymes and proteins within microbial cells, disrupting their function and leading to cell death.

- Cell Signaling Pathways : The influence on cellular signaling pathways can affect gene expression and metabolic processes in target organisms .

- Molecular Binding : The binding interactions with biomolecules facilitate enzyme inhibition or activation, contributing to their pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Test Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |

| Antioxidant | DPPH scavenging assay | Up to 86% scavenging activity |

| Antiurease | Enzyme inhibition assay | Significant inhibition observed |

Case Studies

- Antibacterial Assessment :

- Antioxidant Evaluation :

Eigenschaften

IUPAC Name |

3,5-dibromo-2-methoxythiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDZANRJHGBJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.